Dodecane-1,4,4-tricarboxylic acid
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Overview
Description
Dodecane-1,4,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a twelve-carbon aliphatic chain. This compound is a member of the tricarboxylic acids family, which are known for their significant roles in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecane-1,4,4-tricarboxylic acid typically involves the oxidation of dodecane derivatives. One common method is the oxidation of n-dodecyl p-toluenesulfonate using sodium cyanoborohydride in the presence of hexamethylphosphoramide . The reaction conditions include maintaining a dry environment and using a reflux condenser to control the reaction temperature.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, the biotransformation of plant-oil derivatives using microorganisms like Candida tropicalis can yield high concentrations of dodecanedioic acid, which can be further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Dodecane-1,4,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides, depending on the nucleophile used.
Scientific Research Applications
Dodecane-1,4,4-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dodecane-1,4,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation . Its carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness: Dodecane-1,4,4-tricarboxylic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other tricarboxylic acids. This structural feature makes it particularly useful in industrial applications where longer carbon chains are advantageous.
Properties
CAS No. |
93929-14-7 |
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Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
dodecane-1,4,4-tricarboxylic acid |
InChI |
InChI=1S/C15H26O6/c1-2-3-4-5-6-7-10-15(13(18)19,14(20)21)11-8-9-12(16)17/h2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
QFJQPALXNSIVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCC(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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